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Compound of Interest

Compound Name: BMS-960

Cat. No.: B606276

This technical support center provides guidance for researchers, scientists, and drug
development professionals on refining the in vivo dosage of BMS-986160 (also known as
Deucravacitinib), a selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action for BMS-986160 (Deucravacitinib)?

Al: Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[1] It uniquely
binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive
conformation of the enzyme.[1][2] This mechanism allows for high selectivity over other Janus
kinase (JAK) family members (JAK1, JAK2, JAK3), thereby minimizing potential off-target
effects associated with ATP-competitive JAK inhibitors.[1][2]

Q2: Which signaling pathways are inhibited by BMS-9861607?

A2: By inhibiting TYK2, Deucravacitinib potently blocks the signaling of key cytokines involved
in inflammation and autoimmune diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-
12), and Type | Interferons (IFNs).[1][2] This inhibition prevents the downstream
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins, which are critical for the transcription of pro-inflammatory genes.[1]

Q3: What is a recommended starting dose for BMS-986160 in mouse models?
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A3: Published preclinical studies in mouse models of psoriasis, colitis, and lupus have utilized
oral doses ranging from 7.5 mg/kg to 30 mg/kg, often administered twice daily.[1] A dose of 15
mg/kg twice daily has demonstrated efficacy comparable to positive controls in some models.
[1] The selection of a starting dose should be based on the specific animal model and the
desired level of target engagement.

Q4: How does BMS-986160's allosteric inhibition differ from other JAK inhibitors?

A4: Traditional JAK inhibitors are ATP-competitive, binding to the highly conserved ATP-binding
site in the active kinase (JH1) domain. This can lead to cross-reactivity with other JAK family
members. Deucravacitinib's allosteric mechanism, targeting the less conserved pseudokinase
(JH2) domain, provides a high degree of selectivity for TYK2, which is a key advantage.[1][2][3]

Quantitative Data Summary

The following tables summarize dose-response data from preclinical in vivo studies.

Table 1: Efficacy of TYK2 Inhibition in an IL-23-Driven Mouse Model

Key Efficacy

Compound Dose ) Result
Endpoint
. Inhibition of ear
ATMW-DC Not specified . 65-69%
swelling

| ATMW-DC | Not specified | Inhibition of IL-17A cytokine levels | 11-73% |

Data from a study on a novel allosteric TYK2 inhibitor, ATMW-DC, using an IL-23-driven
pharmacodynamic (PD) model.[3]

Table 2: Efficacy of Deucravacitinib in an IL-23-Induced Skin Inflammation Mouse Model

Compound Dose Efficacy Comparison

. As effective as anti-IL-23
Deucravacitinib 15 mg/kg (BID) . .
adnectin (positive control)
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| Deucravacitinib | 30 mg/kg (BID) | Demonstrated greater efficacy than the 15 mg/kg dose |

BID: twice daily. Data from published preclinical studies.[1]

Visual Guides: Pathways and Workflows
Signaling Pathway
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Caption: BMS-986160 allosterically inhibits TYK2 by binding to the JH2 domain.
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Experimental Workflow

Start: Define Study Objectives

1. Select Animal Model
(e.g., Imiquimod-induced Psoriasis)

Y

2. Allocate Animal Groups
(Vehicle, BMS-986160 Doses, Positive Control)

Y

3. Prepare & Administer Compound
(e.g., Oral Gavage, BID)

4. Monitor & Collect Data
(e.g., Ear Thickness, PASI Score, Body Weight)

5. Terminal Endpoint Analysis
(Histology, Cytokine Profiling, PK/PD)

6. Analyze Data
(Dose-Response Curve, Statistical Analysis)

7. Refine Dose
(Select optimal dose for efficacy vs. safety)

End: Optimal Dose Identified
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Caption: Workflow for in vivo dose refinement studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with BMS-986160.

Issue 1: Lack of Efficacy at Expected Doses

Potential Cause Troubleshooting Step

Ensure the compound is fully solubilized or

forms a stable, homogenous suspension. The
Poor Bioavailability/Formulation vehicle (e.g., 0.5% methylcellulose) should be

appropriate and freshly prepared.[4] Consider

PK analysis to confirm drug exposure.

BMS-986160 has been effective with twice-daily

(BID) dosing in mice.[1] A once-daily (QD)
Incorrect Dosing Regimen regimen may not provide sustained target

coverage. Verify dosing frequency and

technique (e.g., oral gavage).

Confirm that the chosen disease model is
dependent on TYK2-mediated pathways (IL-23,
Type | IFN).[1] A model driven by other

Animal Model Resistance

pathways may not respond to TYK2 inhibition.

High variability, small group sizes, or improper
] ] randomization can obscure a real treatment
Flawed Experimental Design ] )
effect. Review the experimental protocol for

potential flaws.[1]

Issue 2: Adverse Events or Toxicity Observed (e.g., Weight Loss)
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Potential Cause Troubleshooting Step

The administered dose may exceed the

maximum tolerated dose (MTD) for the specific
Dose is Too High animal strain or model.[1] Perform a dose de-

escalation study. Reduce the dose to the next

lowest level and monitor closely.

Run a vehicle-only control group to ensure the
Vehicle Toxicity formulation vehicle itself is not causing adverse
effects.[5]

Although highly selective, unexpected off-target

effects at high concentrations are possible.[1]
Off-Target Effects )

Correlate adverse events with plasma exposure

levels (PK/PD analysis).

Improper oral gavage technique can cause

stress, injury, and weight loss. Ensure personnel
Gavage-Related Stress ) ]

are properly trained and use appropriate gavage

needles.

Troubleshooting Logic Diagram
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Caption: Decision tree for troubleshooting in vivo dosing experiments.

Experimental Protocols

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model in Mice
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This protocol provides a general framework for evaluating the efficacy of BMS-986160.
1. Animals and Acclimation:
e Species/Strain: BALB/c or C57BL/6 mice (8-10 weeks old).

o Acclimation: Acclimate animals for at least one week before the experiment. House in
standard conditions with ad libitum access to food and water.

2. Group Allocation and Blinding:
» Randomly assign animals to treatment groups (n=8-10 per group).

e Groups:

[¢]

Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water).

[¢]

Group 2: BMS-986160 (Low Dose, e.g., 5 mg/kg BID).

[e]

Group 3: BMS-986160 (Mid Dose, e.g., 15 mg/kg BID).[1]

o

Group 4: BMS-986160 (High Dose, e.g., 45 mg/kg BID).[1]

[¢]

Group 5: Positive Control (e.g., topical corticosteroid or other systemic standard-of-care).
e The study should be blinded to minimize bias in scoring and measurements.

3. Psoriasis Induction:

¢ Gently shave the dorsal skin of the mice.

o Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right
ear for 5-6 consecutive days.

4. Compound Preparation and Administration:

o Preparation: Prepare a suspension of BMS-986160 in the selected vehicle (e.g., 0.5%
methylcellulose).[4] Ensure it is well-mixed before each administration.
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» Administration: Administer the compound or vehicle via oral gavage twice daily (BID),
typically 8-12 hours apart. Begin treatment on the same day as the first imiquimod
application.

5. Efficacy Assessment:
 Daily Monitoring: Record body weight daily.

» Clinical Scoring (PASI): Score the dorsal skin daily for erythema (redness), scaling, and
thickness on a scale of 0 to 4. The sum of these scores constitutes the Psoriasis Area and
Severity Index (PASI) score.

o Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
6. Terminal Procedures (Day 6 or 7):
o Euthanasia: Euthanize mice according to approved institutional protocols.

o Sample Collection:

[e]

Collect blood for pharmacokinetic analysis.

Excise the treated dorsal skin and ear.

o

[¢]

Fix a portion of the skin/ear in 10% neutral buffered formalin for histological evaluation
(H&E staining for acanthosis).

[¢]

Homogenize another portion of the skin/ear to measure pro-inflammatory cytokine levels
(e.g., IL-17A, IL-23) via ELISA or qPCR.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://acrabstracts.org/abstract/a-novel-oral-allosteric-inhibitor-of-tyrosine-kinase-2-tyk2-demonstrates-in-vitro-potency-selectivity-and-in-vivo-efficacy-in-mouse-models-of-psoriasis/
https://www.benchchem.com/product/b606276?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

1. benchchem.com [benchchem.com]

2. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule
inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

e 3. ANovel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro
Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting
Abstracts [acrabstracts.org]

e 4. benchchem.com [benchchem.com]
e 5. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Technical Support Center: BMS-986160
(Deucravacitinib) Dose Refinement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606276#bms-960-dose-refinement-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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